molecular formula C9H11N3O B3276400 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one CAS No. 641615-34-1

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Cat. No.: B3276400
CAS No.: 641615-34-1
M. Wt: 177.2 g/mol
InChI Key: GNNGOBBGXHJRBH-ONEGZZNKSA-N
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Description

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group and a pyrimidinyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the condensation of a pyrimidine derivative with a dimethylamino-substituted propenone. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one

Uniqueness

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is unique due to the specific positioning of the pyrimidinyl group, which can influence its reactivity and interactions with biological targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNGOBBGXHJRBH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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